[(4-Chloro-benzyl)-ethyl-amino]-acetic acid
CAS No.: 1179226-20-0
Cat. No.: VC8212921
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179226-20-0 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 |
| IUPAC Name | 2-[(4-chlorophenyl)methyl-ethylamino]acetic acid |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | USPWKCAXCBMWBR-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=C(C=C1)Cl)CC(=O)O |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)Cl)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol . Its IUPAC name, 2-[(4-chlorophenyl)methyl-ethylamino]acetic acid, reflects the arrangement of functional groups: a 4-chlorobenzyl group linked to an ethylamino side chain, which is further connected to an acetic acid backbone. The SMILES notation CCN(CC1=CC=C(C=C1)Cl)CC(=O)O provides a simplified representation of its structure, emphasizing the spatial relationship between the aromatic, amino, and carboxylic acid components .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1179226-20-0 | |
| Molecular Formula | C₁₁H₁₄ClNO₂ | |
| Molecular Weight | 227.69 g/mol | |
| IUPAC Name | 2-[(4-chlorophenyl)methyl-ethylamino]acetic acid | |
| SMILES | CCN(CC1=CC=C(C=C1)Cl)CC(=O)O |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid typically involves multi-step reactions starting from 4-chlorobenzyl chloride or bromide. A proposed pathway includes:
-
Alkylation: Reacting 4-chlorobenzyl halide with ethylamine to form the N-ethyl-4-chlorobenzylamine intermediate.
-
Carboxylic Acid Introduction: Coupling the amine intermediate with a chloroacetic acid derivative via nucleophilic substitution.
Industrial-scale production may employ continuous flow reactors to optimize reaction efficiency, temperature control, and yield. This method reduces side reactions and improves purity compared to batch processing.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | 4-Chlorobenzyl chloride, ethylamine, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C | Form N-ethyl-4-chlorobenzylamine |
| Amination | Chloroacetyl chloride, inert solvent (e.g., THF), room temperature | Introduce acetic acid moiety |
| Hydrolysis | Aqueous NaOH, reflux | Convert ester to carboxylic acid (if applicable) |
Challenges in Purification
The compound’s polarity and tendency to form zwitterionic structures (due to the amine and carboxylic acid groups) complicate purification. Techniques such as column chromatography (using silica gel or reverse-phase matrices) or recrystallization from ethanol/water mixtures are commonly employed.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
[(4-Chloro-benzyl)-ethyl-amino]-acetic acid serves as a versatile scaffold for constructing pharmacologically active molecules. Its reactive sites allow for:
-
Amide bond formation: The carboxylic acid group can conjugate with amines to produce peptidomimetics.
-
Alkylation reactions: The ethylamino group facilitates further derivatization, enabling the addition of hydrophobic or electron-donating substituents.
Related Compounds and Derivatives
Hydrochloride Salt Form
The hydrochloride derivative (CAS: 1311317-03-9, C₁₁H₁₅Cl₂NO₂) enhances solubility in aqueous media, making it preferable for in vitro biological assays. Its molecular weight increases to 264.14 g/mol due to the addition of HCl.
Table 3: Comparison with Hydrochloride Derivative
| Property | [(4-Chloro-benzyl)-ethyl-amino]-acetic acid | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClNO₂ | C₁₁H₁₅Cl₂NO₂ |
| Molecular Weight | 227.69 g/mol | 264.14 g/mol |
| Solubility | Moderate in polar solvents | High in water |
| Primary Use | Organic synthesis | Biological screening |
Structural Analogs
-
4-Chlorobenzylamino-acetic acid (CAS: 90562-54-2): Lacks the ethyl group, reducing steric hindrance for target binding .
-
N-Ethyl-4-nitrobenzylamino-acetic acid: Substitutes chlorine with a nitro group, altering electronic properties for specific reactivity .
Future Research Directions
Pharmacological Profiling
Comprehensive studies are needed to evaluate:
-
In vitro toxicity: Cytotoxicity assays using human cell lines.
-
Target identification: High-throughput screening against enzyme and receptor libraries.
Process Optimization
Advancements in flow chemistry and catalytic methods could reduce synthesis costs and improve scalability for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume